
H-N-Me-His(Boc)-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-N-Me-His(Boc)-OMe.HCl” is a synthetic compound that belongs to the class of modified amino acids. It is often used in peptide synthesis and various biochemical applications. The compound features a histidine residue with a Boc (tert-butoxycarbonyl) protecting group and a methyl ester group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-N-Me-His(Boc)-OMe.HCl” typically involves the following steps:
Protection of the Histidine Residue: The histidine residue is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Methylation: The amino group of histidine is methylated to form N-methylhistidine.
Esterification: The carboxyl group is esterified to form the methyl ester.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective reagents is crucial in achieving the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the histidine residue.
Reduction: Reduction reactions may target the ester or amide bonds.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation Products: Oxidized histidine derivatives.
Reduction Products: Reduced ester or amide derivatives.
Substitution Products: Substituted histidine derivatives.
Wissenschaftliche Forschungsanwendungen
“H-N-Me-His(Boc)-OMe.HCl” is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Biochemical Studies: In studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Industrial Applications: In the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of “H-N-Me-His(Boc)-OMe.HCl” depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and incorporated into peptides. The Boc group provides stability during synthesis and can be removed under acidic conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-N-Me-His-OMe.HCl: Lacks the Boc protecting group.
H-His(Boc)-OMe.HCl: Lacks the N-methylation.
H-N-Me-His(Boc)-OH: Lacks the methyl ester group.
Uniqueness
“H-N-Me-His(Boc)-OMe.HCl” is unique due to its combination of protective groups and functional modifications, making it a versatile intermediate in organic synthesis and peptide chemistry.
Eigenschaften
Molekularformel |
C13H22ClN3O4 |
|---|---|
Molekulargewicht |
319.78 g/mol |
IUPAC-Name |
tert-butyl 4-[(2S)-3-methoxy-2-(methylamino)-3-oxopropyl]imidazole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H21N3O4.ClH/c1-13(2,3)20-12(18)16-7-9(15-8-16)6-10(14-4)11(17)19-5;/h7-8,10,14H,6H2,1-5H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
RMCNNILHJDAFIK-PPHPATTJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)OC)NC.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)
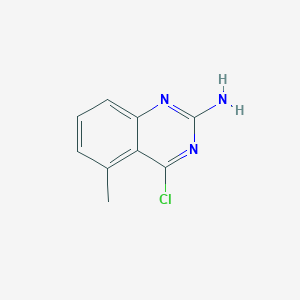
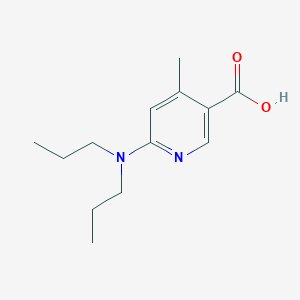
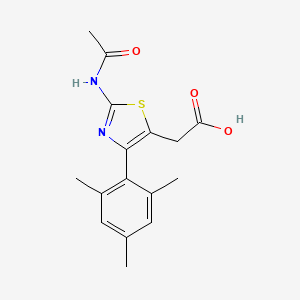

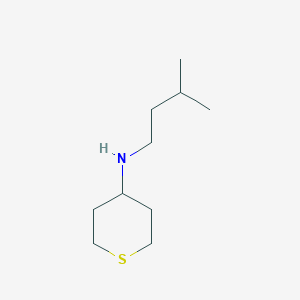
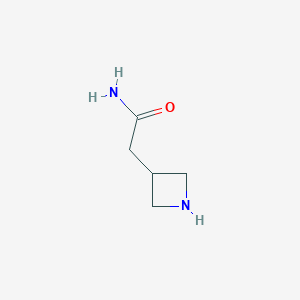

![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)
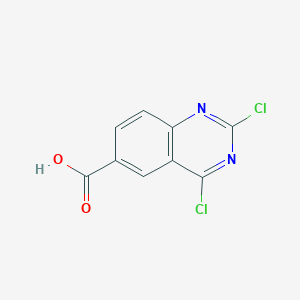
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)

![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)
